molecular formula C16H17NO2 B3844452 3-(2-furyl)-N-(1-methyl-2-phenylethyl)acrylamide

3-(2-furyl)-N-(1-methyl-2-phenylethyl)acrylamide

Cat. No. B3844452
M. Wt: 255.31 g/mol
InChI Key: CPDPSGUFSWNHNG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(1-methyl-2-phenylethyl)acrylamide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as FMA, and it is a derivative of furan. FMA has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of FMA is not fully understood. However, it has been suggested that FMA inhibits the activity of certain enzymes involved in cancer cell growth and survival. FMA has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
FMA has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, FMA has been shown to have anti-inflammatory and antioxidant properties. FMA has also been found to improve glucose tolerance and insulin sensitivity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of FMA is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising candidate for the development of new anticancer drugs. However, FMA has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. FMA also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on FMA. One direction is to investigate the potential use of FMA as a treatment for diabetes. Animal studies have shown that FMA improves glucose tolerance and insulin sensitivity, suggesting that it may have therapeutic potential for diabetes. Another direction is to explore the use of FMA in combination with other anticancer agents to improve its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of FMA and to identify its molecular targets.

Scientific Research Applications

FMA has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that FMA inhibits the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. FMA has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(1-phenylpropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13(12-14-6-3-2-4-7-14)17-16(18)10-9-15-8-5-11-19-15/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDPSGUFSWNHNG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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